molecular formula C17H11N5OS B2529522 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 691868-70-9

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B2529522
CAS No.: 691868-70-9
M. Wt: 333.37
InChI Key: JXFVQLLZNSDFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one (CAS RN: 691868-70-9) is a synthetic heterocyclic compound with the molecular formula C 17 H 11 N 5 OS and a molecular weight of 333.37 g/mol. This complex structure features a fused pyrimidobenzothiazole core linked to a 2-methylpyrazolo[1,5-a]pyrimidine group, making it a subject of interest in advanced medicinal chemistry and oncology research [ Research Applications and Value This compound is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, a class of heterocyclic compounds recognized for their potent protein kinase inhibitor (PKI) activity [ Usage Note This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrimido[2,1-b][1,3]benzothiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5OS/c1-10-8-15-18-7-6-12(22(15)20-10)11-9-19-17-21(16(11)23)13-4-2-3-5-14(13)24-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFVQLLZNSDFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds, including the target compound, exhibit significant antimicrobial properties. A study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their in vitro activities against various bacterial and fungal strains. The results demonstrated that many of these compounds showed promising antibacterial and antifungal effects, suggesting potential applications in treating infectious diseases .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that similar pyrazolo derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These compounds were compared to Doxorubicin, a standard chemotherapy drug, indicating that they may serve as alternative or adjunct therapies in cancer treatment .

Antitubercular Activity

Another significant application is in the treatment of tuberculosis. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead compound against Mycobacterium tuberculosis. High-throughput screening revealed that modifications to this scaffold could enhance its efficacy while maintaining low cytotoxicity towards human cells . This suggests a pathway for developing new antitubercular agents.

Synthesis Techniques

The synthesis of 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves cyclocondensation reactions using commercially available β-ketoesters and aminopyrazoles. Various conditions such as microwave irradiation and ultrasound have been employed to improve yields and reaction times .

Case Studies

StudyObjectiveFindings
Antimicrobial Study Evaluate antimicrobial activity of pyrazolo derivativesCompounds showed significant antibacterial and antifungal effects against tested strains .
Antitumor Activity Assess cytotoxic effects on cancer cell linesMany derivatives inhibited growth effectively compared to Doxorubicin .
Antitubercular Screening Identify potential leads against M. tuberculosisAnalogues displayed promising activity with low cytotoxicity; different modes of action were observed .

Chemical Reactions Analysis

Regioselective Functionalization

Microwave-assisted reactions enable regioselective substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine moiety :

  • Electrophiles : Cinnamoyl derivatives, arylprop-2-en-1-ones.

  • Products :

    • 7-Aminopyrazolo[1,5-a]pyrimidines (e.g., 4a-f ) via reaction with benzylidene malononitrile .

    • 7-Aryl derivatives (e.g., 7a-f ) using (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones .

  • Key Factor : Microwave irradiation enhances reaction efficiency and selectivity (20 minutes vs. traditional 24 hours) .

Multi-Component Reactions (MCRs)

One-pot MCRs efficiently build the fused pyrimido[2,1-b] benzothiazole system:

ComponentsConditionsProduct TypeYield (%)Ref.
2-Aminobenzothiazole, β-ketoesters, benzaldehydeSolvent-free, 60°C4H-Pyrimido[2,1-b]benzothiazoles60–72
Arylglyoxals, 1,3-dicarbonyl compoundsAcetic acid, refluxPyrimido[2,1-b] benzothiazoles65–85

These reactions avoid catalysts and generate water as the only byproduct .

Halogenation and Oxidative Functionalization

3-Halo derivatives are synthesized via oxidative halogenation using sodium halides (NaX) and potassium persulfate (K₂S₂O₈) :

  • Example : 3-Iodo-pyrazolo[1,5-a]pyrimidine from 5-amino-1H-pyrazole and enaminones.

  • Conditions : Room temperature, 2 hours.

  • Yield : ~75% .

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Degradation Pathways

Resistance studies in Mycobacterium tuberculosis reveal enzymatic hydroxylation by flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751 :

  • Mechanism : Hydroxylation at the pyrimidinone C6 position.

  • Impact : Reduces antitubercular activity by 8–16× .

Comparative Reaction Efficiency

MethodTimeYield (%)SelectivityRef.
Traditional cyclization24 h50–60Low
Microwave-assisted20 min80–90High (7-substitution)
Solvent-free MCR3–5 h60–72Moderate

Structural Confirmation Techniques

  • X-ray crystallography : Confirms regioselectivity and angular vs. linear isomerism .

  • NMR/IR : Key peaks include NH (3244 cm⁻¹), carbonyl (1655 cm⁻¹), and aromatic protons (δ = 7.32–9.16 ppm) .

  • Mass spectrometry : Molecular ion peaks (e.g., [MH]⁺ = 270 for intermediate products) .

Comparison with Similar Compounds

Key Observations :

  • Substitution-Driven Bioactivity : Chloro and methoxy groups at specific positions enhance anticancer activity. For instance, compound 1h (trimethoxyphenyl) shows higher inhibition (52.55%) than 1g (chlorophenyl, 48.32%) against NCI-H522 cells .
  • Functional Group Impact : The tetrazole substituent in 3-(1H-tetrazol-5-yl) derivatives confers antiallergic properties, whereas acetyl or methylpyrazolo groups may alter solubility or target binding .

Key Observations :

  • Catalytic Efficiency : Fe₃O₄@NCs/Sb(V) enables solvent-free synthesis with high yields (up to 92%) and recyclability (5 cycles) .
  • Energy Efficiency : Ultrasonic irradiation reduces reaction time compared to conventional heating .

Physicochemical Properties

Property This compound 3-(2-Chloroethyl)-8-methoxy Derivative 3-Acetyl Derivative
Molecular Weight 494.6 g/mol 380.8 g/mol 244.27 g/mol
Melting Point Not reported 156–157°C Not reported
Density Not reported 1.48 g/cm³ (predicted) Not reported
Solubility Likely low (lipophilic core) Moderate (methanol-soluble) Not reported

Key Observations :

  • Substituent Effects : Chloroethyl and methoxy groups increase molecular weight and polarity compared to acetyl derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one?

The synthesis of this compound involves multi-step pathways requiring precise control of reaction parameters. For example, cyclization steps often demand acidic conditions (e.g., using HCl or H₂SO₄) to form the fused pyrimido-benzothiazole core, as seen in analogous pyrimido[2,1-b]benzothiazole syntheses . Solvent choice (e.g., pyridine or DMF) and temperature gradients (60–120°C) are critical to avoid side reactions like premature ring closure or decomposition. Yields can be improved by isolating intermediates (e.g., pyrazolo-pyrimidine precursors) and using column chromatography for purification .

Q. How can structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons in pyrazolo-pyrimidine at δ 7.5–8.5 ppm) and compare with literature data for related compounds .
  • X-ray crystallography : Resolve the fused heterocyclic system, particularly the pyrimido-benzothiazole core, to confirm regiochemistry .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₁₇H₁₁N₅OS₂: 374.0432) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

Molecular docking and quantitative structure-activity relationship (QSAR) models can prioritize targets. For example:

  • Docking : Simulate interactions with anti-inflammatory targets (e.g., COX-2 or histamine H1 receptors) using software like AutoDock Vina, leveraging the compound’s structural similarity to antiallergic pyrimido-benzothiazoles .
  • ADMET prediction : Use tools like SwissADME to assess solubility (LogP ~3.5) and cytochrome P450 inhibition risks .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Dose-response standardization : Test the compound in multiple concentrations (e.g., 0.1–100 μM) using orthogonal assays (e.g., ELISA and cell viability assays) .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
  • Meta-analysis : Compare results with structurally related compounds (e.g., 4H-pyrimido[2,1-b]benzoxazol-4-ones) to identify trends in substituent effects .

Q. What methodologies are recommended for studying the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Experimental Design & Data Analysis

Q. How should researchers design a study to evaluate this compound’s mechanism of action?

A tiered approach is recommended: Phase 1 (In vitro)

  • Target identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler) or GPCR screening .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes in treated cells .

Phase 2 (In vivo)

  • Animal models : Test efficacy in disease models (e.g., murine asthma for antiallergic activity) with dose optimization (e.g., 10–50 mg/kg oral) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS .

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Nonlinear regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀ values in small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.